4-methyl-N-(2-(2-methylthiazol-4-yl)phenyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide
Description
Properties
IUPAC Name |
4-methyl-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4OS2/c1-12-17(26-19(20-12)23-9-5-6-10-23)18(24)22-15-8-4-3-7-14(15)16-11-25-13(2)21-16/h3-11H,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLMPHSVIJUEYFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3=CC=CC=C3C4=CSC(=N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-methyl-N-(2-(2-methylthiazol-4-yl)phenyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide is a thiazole derivative that has garnered interest due to its potential biological activities. This article explores its biological activity, including its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes thiazole and pyrrole moieties, which are known for their diverse biological activities. The IUPAC name reflects its intricate arrangement of functional groups, contributing to its pharmacological potential.
Target Pathways:
Thiazole derivatives, including this compound, typically exert their effects through multiple biological pathways. They have been shown to interact with various enzymes and receptors, influencing processes such as cell proliferation and apoptosis.
Biochemical Pathways:
Research indicates that thiazole compounds can modulate signaling pathways associated with cancer progression and inflammation. For instance, they may inhibit specific kinases or transcription factors that are crucial for tumor growth.
Biological Activities
The biological activities of this compound have been evaluated in several studies:
- Anticancer Activity:
- Antimycobacterial Activity:
Case Studies and Research Findings
A selection of research findings highlights the biological activity of related thiazole compounds:
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for its therapeutic application. Preliminary studies suggest that it has moderate solubility profiles, which may influence its bioavailability and efficacy in vivo.
Scientific Research Applications
Research indicates that compounds with thiazole and pyrrole moieties exhibit diverse biological activities, including:
- Antimicrobial Activity : Thiazole derivatives have been shown to possess significant antimicrobial properties against various bacterial strains and fungi. For instance, studies have demonstrated that similar compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungal species .
- Anticancer Activity : The compound has potential anticancer properties, particularly against breast cancer cell lines. In vitro studies have indicated that thiazole derivatives can induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function .
Case Studies
Several studies highlight the applications of 4-methyl-N-(2-(2-methylthiazol-4-yl)phenyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide:
-
Antimicrobial Efficacy :
- A study evaluated the antimicrobial activity of synthesized thiazole derivatives against various bacterial strains. The results indicated that compounds similar to the target compound exhibited Minimum Inhibitory Concentrations (MICs) ranging from 10 µg/mL to 15 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
Compound Bacterial Strain Minimum Inhibitory Concentration (MIC) 5e E. coli 12 µg/mL 5k S. aureus 10 µg/mL 5g P. aeruginosa 15 µg/mL - Anticancer Screening :
- Molecular Docking Studies :
Q & A
(Basic) What are the standard synthetic routes for this compound?
The synthesis typically involves three key stages:
Thiazole core formation : Cyclocondensation of thiourea derivatives with α-haloketones (e.g., chloroacetone) under basic conditions yields the 4-methylthiazole moiety.
Carboxamide linkage : Coupling the thiazole-carboxylic acid intermediate with 2-(2-methylthiazol-4-yl)aniline via carbodiimide-mediated amidation (e.g., EDCI/HOBt in DMF).
Pyrrole introduction : Paal-Knorr synthesis using 2,5-dimethoxytetrahydrofuran under acidic reflux (glacial acetic acid, 110°C, 2 hours) forms the 1H-pyrrole substituent .
Critical considerations : Anhydrous conditions for amidation, purification via silica gel chromatography (hexane/ethyl acetate), and intermediate characterization by NMR .
(Advanced) How can reaction conditions be optimized to improve yields during the coupling of thiazole and pyrrole moieties?
- Solvent system : DMF at 80–100°C enhances solubility and reaction kinetics for amidation .
- Catalyst ratio : 1.2 equivalents of EDCI/HOBt reduces side-product formation.
- Pyrrole cyclization : Reflux in glacial acetic acid with 1.5 equivalents of 2,5-dimethoxytetrahydrofuran increases ring-closure efficiency.
- Monitoring : Real-time HPLC (C18 column, acetonitrile/water gradient) identifies incomplete reactions early, allowing adjustments to increase yields by 20–30% .
(Basic) What spectroscopic techniques confirm the molecular structure?
- ¹H/¹³C NMR : Assign peaks for thiazole protons (δ 7.2–8.1 ppm), pyrrole NH (δ 10.5 ppm), and carboxamide carbonyl (δ 165–170 ppm) .
- FT-IR : Confirm amide C=O stretch (~1680 cm⁻¹) and pyrrole C-N absorption (~1500 cm⁻¹).
- HPLC-MS : Verify molecular ion [M+H]⁺ and purity (>95%) using reverse-phase columns .
(Advanced) How to resolve discrepancies in reported ¹H NMR data for similar derivatives?
- Standardized conditions : Use deuterated DMSO-d₆ or CDCl₃ with TMS as an internal reference.
- Variable temperature NMR : Resolve overlapping peaks caused by rotational isomerism in the carboxamide group.
- Comparative analysis : Cross-reference with crystallographic data (e.g., CCDC entries for analogous thiazole-carboxamides) to validate assignments .
(Basic) What in vitro assays are recommended for initial biological evaluation?
- Enzyme inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays.
- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
- Antimicrobial activity : Broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria .
(Advanced) How to design experiments elucidating the compound’s mechanism of enzyme inhibition?
- Binding studies : Surface plasmon resonance (SPR) to measure dissociation constants (KD) for target enzymes.
- Kinetic analysis : Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive).
- Crystallography : Co-crystallize the compound with the target enzyme (e.g., PDB deposition) to identify binding interactions .
(Basic) What stability factors must be controlled in physiological studies?
- pH dependence : Test stability in buffers (pH 4–8) at 37°C over 24–72 hours.
- Light sensitivity : Store solutions in amber vials to prevent photodegradation.
- Oxidative stability : Add antioxidants (e.g., ascorbic acid) if thiol groups are present .
(Advanced) How to address contradictory activity data between cell-based and enzyme assays?
- Membrane permeability : Measure logP (octanol/water partition) and use Caco-2 cell monolayers to assess absorption.
- Metabolic stability : Incubate with liver microsomes to identify rapid degradation.
- Off-target profiling : Utilize kinome-wide screening (e.g., KinomeScan) to identify unintended interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
